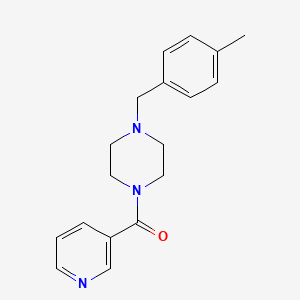
1-(4-methylbenzyl)-4-(3-pyridinylcarbonyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-methylbenzyl)-4-(3-pyridinylcarbonyl)piperazine, also known as MPBDP, is a chemical compound that belongs to the class of piperazines. It has been found to have potential applications in scientific research due to its unique properties and mechanism of action.
作用机制
The mechanism of action of 1-(4-methylbenzyl)-4-(3-pyridinylcarbonyl)piperazine involves the inhibition of DAT, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting DAT, this compound increases the concentration of dopamine in the synaptic cleft, leading to an increase in dopamine signaling. This effect is similar to that of cocaine and other stimulant drugs, but with a more selective binding profile.
Biochemical and Physiological Effects:
This compound has been shown to increase locomotor activity and induce hyperactivity in animal models, indicating its stimulant properties. It has also been found to have anxiolytic effects, reducing anxiety-like behavior in animal models. Additionally, this compound has been shown to increase the release of norepinephrine and serotonin in the brain, further contributing to its psychoactive effects.
实验室实验的优点和局限性
One advantage of 1-(4-methylbenzyl)-4-(3-pyridinylcarbonyl)piperazine is its selective binding to DAT, which allows for more targeted and specific research on the role of dopamine in neurological disorders. However, one limitation is its potential for abuse and addiction, which may limit its use in certain research settings. Additionally, the lack of information on the long-term effects of this compound on the brain and behavior is a significant limitation.
未来方向
There are several future directions for research on 1-(4-methylbenzyl)-4-(3-pyridinylcarbonyl)piperazine. One area of interest is the potential use of this compound as a therapeutic agent for neurological disorders such as Parkinson's disease and addiction. Another area of research is the development of more selective and potent DAT inhibitors based on the structure of this compound. Finally, further studies on the long-term effects of this compound on the brain and behavior are needed to fully understand its potential benefits and limitations.
Conclusion:
In conclusion, this compound is a unique and promising compound with potential applications in scientific research. Its selective binding to DAT and stimulant properties make it a useful tool for studying the role of dopamine in neurological disorders. However, its potential for abuse and addiction and the lack of information on its long-term effects are significant limitations. Further research is needed to fully understand the potential benefits and limitations of this compound.
合成方法
The synthesis of 1-(4-methylbenzyl)-4-(3-pyridinylcarbonyl)piperazine involves the reaction of 4-methylbenzyl chloride with 3-pyridinecarboxylic acid, followed by the reaction with piperazine. The final product is obtained through purification and crystallization. The purity of this compound can be determined using various methods such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
1-(4-methylbenzyl)-4-(3-pyridinylcarbonyl)piperazine has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to selectively bind to the dopamine transporter (DAT) and inhibit the reuptake of dopamine, leading to an increase in dopamine levels in the brain. This property makes this compound a useful tool for studying the role of dopamine in various neurological disorders such as Parkinson's disease, schizophrenia, and addiction.
属性
IUPAC Name |
[4-[(4-methylphenyl)methyl]piperazin-1-yl]-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c1-15-4-6-16(7-5-15)14-20-9-11-21(12-10-20)18(22)17-3-2-8-19-13-17/h2-8,13H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHIFBFREIWUQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

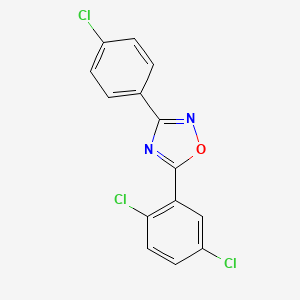
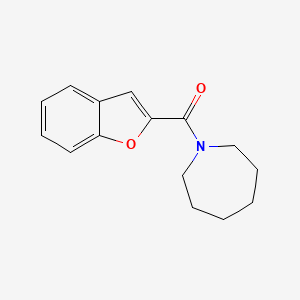
![N-[4-(acetylamino)-3-methylphenyl]-2-phenylacetamide](/img/structure/B5765788.png)
![6-{[4-(diethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5765801.png)
![6-methoxy-2-[(4-methylphenyl)thio]-3-nitro-1H-indole](/img/structure/B5765818.png)
![2-[5-(3-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5765823.png)
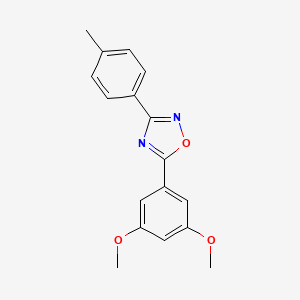
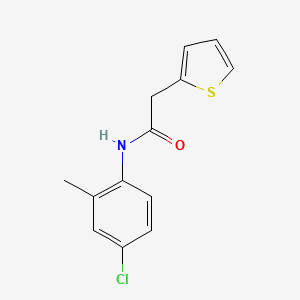

![methyl 3-{[(2,5-dichlorophenoxy)acetyl]amino}benzoate](/img/structure/B5765869.png)
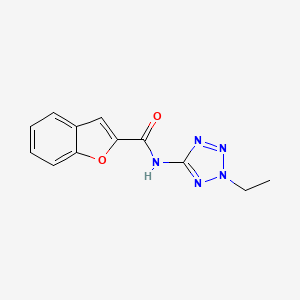
![2-(4-pyridinyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5765879.png)
![methyl 5-[(4-{2-[(4-chlorophenyl)acetyl]carbonohydrazonoyl}-2-methoxyphenoxy)methyl]-2-furoate](/img/structure/B5765884.png)
![2-{[5-(4-chlorophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B5765887.png)